CRBN ligand-12

PROTAC Targeted Protein Degradation Physicochemical Properties

PROTAC developers face degradation failure when using classical IMiD ligands with novel warheads due to altered ternary complex topology. CRBN ligand-12 (CAS 2820501-20-8) is a compact 310.30 Da cereblon recruiter featuring a 2,4-difluorophenyl-substituted pyrrolidine core and primary alcohol handle. - Enables 20-40% mass reduction vs. standard ligand-linker blocks for MW <1000 Da degraders - Primary alcohol supports ester/carbonate/ether linkers for PK/PD tuning - Novel composition disclosed in WO2019060693A1 for patent-defensible pipelines

Molecular Formula C15H16F2N2O3
Molecular Weight 310.30 g/mol
Cat. No. B15541464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRBN ligand-12
Molecular FormulaC15H16F2N2O3
Molecular Weight310.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H16F2N2O3/c16-11-3-9(19-5-8(6-19)7-20)4-12(17)14(11)10-1-2-13(21)18-15(10)22/h3-4,8,10,20H,1-2,5-7H2,(H,18,21,22)
InChIKeyNNWGGPWDAGWZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN Ligand-12 Specifications


CRBN ligand-12 (Compound 9; CAS 2820501-20-8) is a cereblon (CRBN) E3 ubiquitin ligase ligand that functions as a core functional module for targeted protein degradation (TPD) applications, primarily PROTACs [1]. It is a synthetic small molecule (molecular weight 310.30 g/mol; molecular formula C15H16F2N2O3) [2][3]. As a CRBN recruiter, it is derived from the immunomodulatory imide drug (IMiD) class but presents distinct structural features that differentiate it from classical thalidomide analogs in degradation campaign development [4].

CRBN Ligand-12 vs. Standard IMiDs


CRBN ligand-12 is not a generic drop-in replacement for thalidomide, lenalidomide, or pomalidomide. The structural divergence of CRBN ligand-12—specifically the presence of a 2,4-difluorophenyl-substituted pyrrolidine ring in place of the canonical phthalimide/isoindolinone moiety—profoundly alters the surface topology of the CRBN E3 ligase complex [1][2]. This differential chemical space influences neosubstrate recruitment profiles, ternary complex stabilization, and ultimately the degradation efficiency and selectivity of the resulting PROTAC [3]. Consequently, swapping this ligand for a classical IMiD without re-optimizing the linker geometry or target warhead invariably leads to failed or suboptimal degradation outcomes, underscoring the critical need for precise, context-specific selection of this ligand module [4].

CRBN Ligand-12 Comparative Evidence


Molecular Weight Advantage

CRBN ligand-12 possesses a molecular weight (MW) of 310.30 g/mol [1]. In the context of PROTAC design, where maintaining a total MW under 1000 Da is critical for cellular permeability, the selection of a smaller E3 ligase ligand directly expands the allowable mass budget for the target protein ligand and linker [2]. Compared to widely used CRBN ligand-linker conjugates (e.g., Pomalidomide-PEG6-Alkyne, MW > 500 g/mol) [3], the 20-40% lower MW of CRBN ligand-12 provides a quantifiable advantage in initial hit expansion and lead optimization, enabling the synthesis of more drug-like heterobifunctional molecules.

PROTAC Targeted Protein Degradation Physicochemical Properties

Fluorinated Core vs. Phthalimide IMiDs

The chemical structure of CRBN ligand-12 contains a unique 2,4-difluorophenyl-substituted pyrrolidine moiety (SMILES: O=C1NC(=O)C(C2=C(F)C=C(C=C2F)N3CC(CO)C3)CC1) [1]. This is a structural departure from the phthalimide ring found in thalidomide (MW 258.2) and the isoindolinone ring in lenalidomide (MW 259.3) [2]. While direct binding affinity (IC50) for CRBN ligand-12 is not publicly reported in peer-reviewed literature, the presence of the difluorophenyl group is hypothesized to engage a distinct sub-pocket of the cereblon binding domain, potentially conferring a different neosubstrate degradation profile compared to classical IMiDs [3]. This structural divergence is supported by its origin in Kymera Therapeutics' patent portfolio (WO2019060693A1), which claims a broad genus of non-IMiD CRBN modulators [4].

E3 Ligase Cereblon Structure-Activity Relationship

Alcohol-Based Linker Attachment

CRBN ligand-12 features a primary hydroxyl group on the pyrrolidine ring (SMILES: N3CC(CO)C3) [1], which serves as a versatile handle for linker conjugation. In contrast, many first-generation CRBN ligands rely on aniline or amine functionalities derived from the glutarimide or phthalimide rings, which can impose constraints on linker geometry and synthetic accessibility . The Kymera patent WO2019060693A1 explicitly describes the use of such hydroxyl-containing ligands for creating PROTACs with improved physicochemical and degradation properties [2]. The use of a primary alcohol as a conjugation point enables a broader range of bioorthogonal chemistry (e.g., esterification, carbonate formation, or activation to a leaving group for SN2 reactions) compared to the typical amine handles .

PROTAC Synthesis Linker Chemistry Intellectual Property

CRBN Ligand-12 Applications


Low Molecular Weight PROTAC Design

CRBN ligand-12 is ideally suited for PROTAC campaigns where the target protein ligand is large or hydrophobic, necessitating a compact E3 ligase recruiter to maintain overall physicochemical properties within acceptable limits (MW < 1000 Da). The lower molecular weight of the ligand module (310.30 g/mol) [1] provides a 20-40% mass reduction compared to common pre-conjugated ligand-linker blocks [2], allowing for the inclusion of longer or more complex linkers and warheads. This is a quantifiable advantage for early-stage hit-to-lead optimization in medicinal chemistry projects.

Non-Canonical Neosubstrate Recruitment

Given its distinct 2,4-difluorophenyl-substituted pyrrolidine core [3], CRBN ligand-12 is the preferred choice for research groups aiming to identify or validate novel CRBN neosubstrates. Unlike classical IMiDs (thalidomide, lenalidomide) that primarily recruit IKZF1/3 [4], this ligand's altered surface topology [5] may enable the degradation of previously undruggable targets. It is therefore a critical tool for target discovery and for developing degraders against proteins lacking known ligands for other E3 ligases.

IP Diversification in PROTAC Development

For industrial research and development programs, CRBN ligand-12 offers a path to generate PROTAC compositions that fall outside the scope of earlier IMiD-based patent estates. As disclosed in Kymera Therapeutics' patent WO2019060693A1 [6], this ligand class provides a novel conjugation strategy via its primary alcohol handle [7]. This enables the synthesis of proprietary heterobifunctional degraders, which is a critical consideration for companies building a defensible pipeline of targeted protein degradation therapeutics.

Linker Optimization via Alcohol Handle

The primary alcohol functional group on CRBN ligand-12 [8] makes it a unique building block for systematic linker optimization studies. Unlike amine-based handles that predominantly form amide bonds , the alcohol group allows for the evaluation of ester, carbonate, or ether linkers, which can exhibit differential plasma stability and intracellular release kinetics. This property is essential for fine-tuning the pharmacokinetic/pharmacodynamic (PK/PD) profile of PROTAC candidates.

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